5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique trifluoromethyl and iodo substituents. This compound has garnered attention due to its potential applications in pharmaceuticals and agricultural chemistry, particularly as an intermediate in the synthesis of herbicides and other bioactive agents.
The compound can be synthesized through various methods, with patents such as TW201835036A and WO2017084995A1 detailing specific synthetic routes. These methods often involve reactions with trifluoroacetyl derivatives and hydrazines, highlighting the relevance of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in synthetic organic chemistry .
Chemically, 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is classified as a substituted pyrazole. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms, known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of methylhydrazine with trifluoroacetyl derivatives under controlled conditions. Key methods include:
The reactions generally require careful control of temperature and solvent conditions to optimize yield and selectivity. For example, using acetic acid as a solvent can significantly influence the selectivity of the isomeric products formed during synthesis .
The molecular structure of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with a methyl group at position 1, a trifluoromethyl group at position 3, and an iodine atom at position 5. This configuration contributes to the compound's unique chemical properties.
Key structural data includes:
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
The reactivity of this compound is influenced by the presence of the trifluoromethyl group, which enhances electrophilicity and alters reaction pathways compared to unsubstituted pyrazoles .
The mechanism of action for 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole primarily involves its role as an electrophile in nucleophilic substitution reactions. The presence of both iodine and trifluoromethyl groups makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives.
Quantitative studies have shown that the rate of substitution can be significantly affected by solvent choice and temperature conditions, emphasizing the importance of reaction environment in determining product formation .
The physical properties of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole include:
Chemical properties include:
Relevant data from studies indicate that this compound maintains high purity levels (>99%) when synthesized under optimized conditions .
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific uses:
Regioselective construction of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is essential for subsequent iodination at the C5 position. A high-yielding, practical approach starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes one-step cyclocondensation with methylhydrazine to generate a mixture of regioisomeric pyrazoles (1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole). The separation of these isomers leverages boiling point vs. pressure diagram analysis, enabling isolation of the 1-methyl-3-(trifluoromethyl) isomer in high purity (>99%) through fractional distillation under optimized vacuum conditions [1] [3]. This regiochemical control is critical because electrophilic substitution (e.g., iodination) occurs preferentially at the C5 position of the 1-methyl-3-(trifluoromethyl) isomer due to the strong ortho-directing effect of the N1-methyl group and the electron-withdrawing nature of the C3-CF₃ group, which deactivates C4 toward electrophiles [1] [7]. Computational studies confirm the heightened electron deficiency at C5, making it susceptible to halogenation [2].
Direct access to halogenated pyrazoles is achievable via modified cyclocondensation protocols. Reacting ethyl 4,4,4-trifluoro-2-butynoate with methylhydrazine in acetic acid at 60°C yields ethyl 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent dehydration using agents like POCl₃ or P₂O₅ generates the 4-halo-substituted pyrazole, though this method primarily targets C4 functionalization [3] [5]. For C5-iodo derivatives, a more effective strategy involves cyclocondensation of 1,1,1-trifluoromethyl-4-haloalk-3-en-2-ones with monosubstituted hydrazines. For example, 4-iodo-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine hydrochloride in ethanol/water mixtures at room temperature to furnish 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole directly in yields exceeding 80% [5] [7]. This approach bypasses multi-step sequences but requires precise stoichiometric control to suppress dihalogenation or regioisomer formation.
Table 1: Cyclocondensation Routes to Halogenated Pyrazoles
Synthon | Conditions | Product | Yield (%) |
---|---|---|---|
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine, EtOH, RT, 2h | 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole mixture | 90-95 |
Ethyl 4,4,4-trifluoro-2-butynoate | Methylhydrazine, AcOH, 60°C, 4h | Ethyl 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 75-85 |
4-Iodo-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine·HCl, EtOH/H₂O, RT, 3h | 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 80-85 |
The most robust route to 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves regioselective bromination followed by halogen exchange. Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) (1.05 equiv) in chloroform or CCl₄ at 0-25°C selectively yields 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole within 1-2 hours. Kinetic control is essential, as elevated temperatures or excess NBS promote dibromination [1] [7]. This C4-bromo derivative undergoes iododebromination via Finkelstein reaction using sodium iodide (1.2 equiv) in acetone under reflux, affording the 4-iodo isomer. For C5-iodination, the 1-methyl-5-(trifluoromethyl)-1H-pyrazole isomer (isolated during initial distillation) is brominated with NBS under identical conditions to give 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. Subsequent metal-halogen exchange at C4 with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with iodine, provides the 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole regioisomer via directed ortho-metalation (DoM) [1] [7]. Alternatively, direct iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-iodosuccinimide (NIS) (1.1 equiv) in acetonitrile at 60°C for 12 hours achieves moderate (50-60%) C5-iodination, though competing C4 substitution can occur without careful optimization [7].
Continuous-flow lithiation-iodination significantly enhances efficiency and safety for large-scale synthesis. A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF is mixed with n-butyllithium (1.0 equiv) within a microfluidic flow reactor (residence time: 2-5 seconds, temperature: -10°C to 0°C). The transient C5-lithiated species reacts immediately with 1,2-diiodoethane (1.2 equiv) or iodine (1.1 equiv) in a subsequent reactor module, yielding 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole within minutes and achieving >90% conversion with minimized polyhalogenation or degradation side products [1]. This system capitalizes on precise residence time control and rapid heat dissipation, enabling stoichiometric lithiation without requiring cryogenic conditions (-78°C). The flow platform also facilitates sequential functionalization: after iodination, the effluent can undergo borylation by reaction with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis or sulfination with SO₂, generating advanced intermediates like 5-boronic ester or 5-lithium sulfinate derivatives directly [1].
Table 2: Flow Reactor Functionalization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Reaction Sequence | Conditions | Product | Yield (%) |
---|---|---|---|
Lithiation (C5) + I₂ quench | n-BuLi (1.0 eq), THF, 0°C; I₂ (1.1 eq), 5s residence | 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 92 |
Lithiation (C5) + B₂pin₂ | n-BuLi (1.0 eq), THF, 0°C; B₂pin₂ (0.55 eq), Pd(dppf)Cl₂, 25°C, 30s | 1-Methyl-3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 88 |
Lithiation (C5) + SO₂ | n-BuLi (1.0 eq), THF, -10°C; SO₂ (aq), then workup | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinic acid | 85 |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2